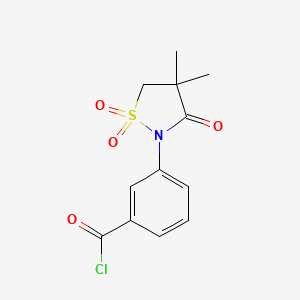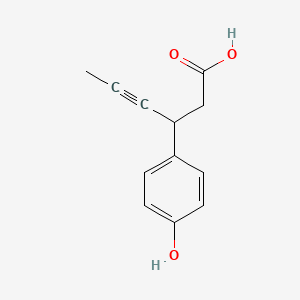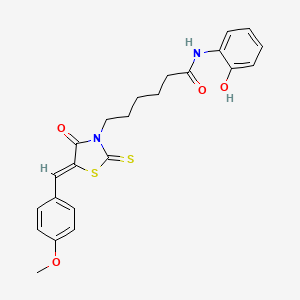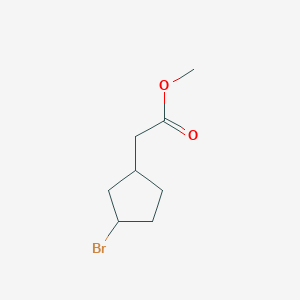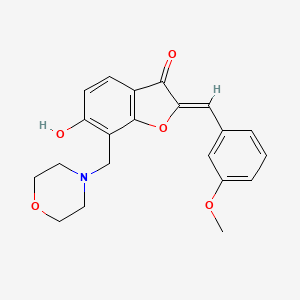
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, also known as BMH-21, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can induce DNA damage and cell death in cancer cells. In neurodegenerative diseases, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, proteins that are associated with Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to have a number of biochemical and physiological effects. In cancer cells, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to induce DNA damage and cell death, as well as inhibit tumor growth and metastasis. In neurodegenerative diseases, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to have neuroprotective effects, improve cognitive function, and inhibit protein aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one for lab experiments is its ability to induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. However, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has also been shown to have toxic effects on normal cells, which could limit its use as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one for therapeutic use.
Direcciones Futuras
There are several future directions for research on (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one. One area of interest is the development of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to determine the optimal dosage and administration of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one for therapeutic use. Finally, more studies are needed to explore the potential therapeutic applications of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one in other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications in cancer and neurodegenerative diseases. While more research is needed to determine its optimal dosage and administration, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has shown promise as a potential therapeutic agent.
Métodos De Síntesis
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with morpholine and formaldehyde to form the final product, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Aplicaciones Científicas De Investigación
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-3-14(11-15)12-19-20(24)16-5-6-18(23)17(21(16)27-19)13-22-7-9-26-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSCFXEUNJSOB-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)


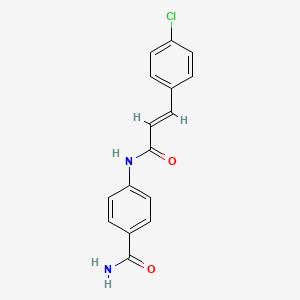
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)
